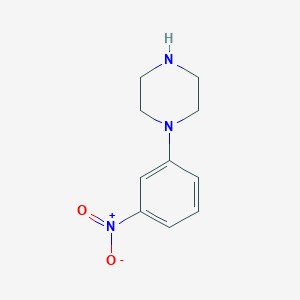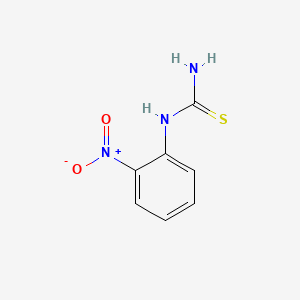![molecular formula C12H21N3O3S B1334252 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide CAS No. 49804-34-4](/img/structure/B1334252.png)
3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide compounds involves the reaction of sulfonamide derivatives with various aldehydes to form Schiff bases. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde forms a new sulfonamide Schiff base, as described in the synthesis of N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide . Similarly, the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide with 2-hydroxy benzaldehyde leads to the formation of a Schiff base compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray single-crystal diffraction. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined to crystallize in the monoclinic space group with specific unit cell parameters . The compound synthesized in paper crystallizes in the triclinic space group P-1, with the benzene rings and azomethine group being practically coplanar due to intramolecular hydrogen bonds . These analyses are crucial for understanding the three-dimensional conformation of the molecules.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds can be explored through their participation in various reactions. For instance, chiral 1,3-amino sulfonamides have been used as ligands for the catalytic enantioselective addition of diethylzinc to aldehydes, resulting in the formation of secondary alcohols with high enantioselectivity . This demonstrates the potential of sulfonamide compounds to act as ligands in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are often investigated using computational methods such as Density Functional Theory (DFT). Theoretical calculations can predict vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters, which are then compared with experimental data for validation . Additionally, properties like Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis provide insights into the electronic structure and reactivity of the molecules .
科学的研究の応用
Synthesis and Structural Studies
- The compound has been utilized in synthesizing new Schiff bases, where its structure was elucidated using various spectroscopic techniques and X-ray diffraction. This aids in understanding molecular conformations and interactions (Subashini et al., 2009).
Development of Novel Reactive Dyes
- It serves as a base for creating azo reactive dyes with simultaneous insect-repellent and anti-bacterial properties, showcasing a multifunctional application in textile chemistry (Mokhtari et al., 2014).
Antimicrobial and Antioxidant Research
- In the field of antimicrobial research, derivatives of this compound have shown significant bioactivity, enhanced by chelation with transition metals. This highlights its potential as a base for developing potent drugs (Hassan et al., 2021).
Polymer Modification for Medical Applications
- Its derivatives have been incorporated in the functional modification of hydrogels, leading to polymers with higher thermal stability and promising biological activities. This is significant for medical applications, especially in drug delivery systems (Aly & El-Mohdy, 2015).
Investigation of Molecular Interactions
- The compound has been a subject of study to understand molecular interactions in crystals and solutions, contributing to the broader knowledge of pharmaceutical chemistry (Perlovich et al., 2008).
Synthesis of Antimicrobial Metal Complexes
- It forms the basis for the synthesis of sulfa drug metal complexes, which have shown importance in pharmaceutical and medical chemistry due to their broad-spectrum antimicrobial activities (Pervaiz et al., 2020).
Safety and Hazards
特性
IUPAC Name |
3-amino-N,N-diethyl-4-(2-hydroxyethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-3-15(4-2)19(17,18)10-5-6-12(11(13)9-10)14-7-8-16/h5-6,9,14,16H,3-4,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMUCDJSWNRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395681 |
Source


|
| Record name | 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide | |
CAS RN |
49804-34-4 |
Source


|
| Record name | 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)



